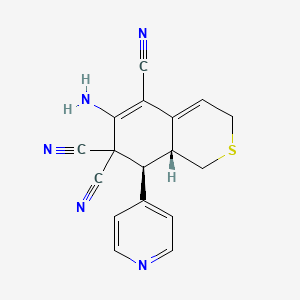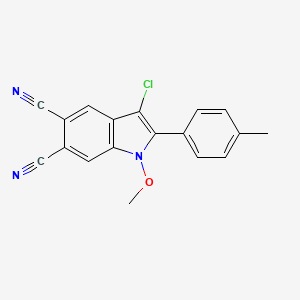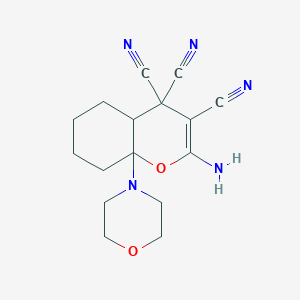
2-amino-8a-(morpholin-4-yl)-4a,5,6,7,8,8a-hexahydro-4H-chromene-3,4,4-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3,4-dicyano-8a-morpholino-4a,5,6,7,8,8a-hexahydro-4H-chromen-4-yl cyanide is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and morpholino groups
Métodos De Preparación
The synthesis of 2-amino-3,4-dicyano-8a-morpholino-4a,5,6,7,8,8a-hexahydro-4H-chromen-4-yl cyanide involves several steps. One common method includes the aminomethylation of morpholinium and N-methylmorpholinium 3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates . The reaction conditions typically involve the use of primary amines and formaldehyde, with the nature of the counter-ion and the structure of the primary amine playing crucial roles in determining the final product.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including aminomethylation, which involves the addition of an amino group to a molecule. The reaction products depend significantly on the nature of the counter-ion and the structure of the primary amine . Common reagents used in these reactions include formaldehyde and primary amines. Major products formed from these reactions include bispidines and pyrido[2,1-b][1,3,5]thiadiazine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3,4-dicyano-8a-morpholino-4a,5,6,7,8,8a-hexahydro-4H-chromen-4-yl cyanide has several scientific research applications. It is used in the synthesis of various heterocyclic compounds, which are of interest due to their potential biological activities . These compounds have been studied for their antiviral, anticancer, and antimicrobial properties, making them valuable in medicinal chemistry and pharmaceutical research.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in the growth and proliferation of cancer cells . By inhibiting this pathway, the compound can effectively block the conduction of signaling pathways, leading to the suppression of cancer cell growth.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-amino-3,4-dicyano-8a-morpholino-4a,5,6,7,8,8a-hexahydro-4H-chromen-4-yl cyanide stands out due to its unique combination of functional groups and its potential biological activities. Similar compounds include other morpholino derivatives and cyanide-containing compounds . These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Propiedades
Fórmula molecular |
C16H19N5O2 |
|---|---|
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
2-amino-8a-morpholin-4-yl-5,6,7,8-tetrahydro-4aH-chromene-3,4,4-tricarbonitrile |
InChI |
InChI=1S/C16H19N5O2/c17-9-12-14(20)23-16(21-5-7-22-8-6-21)4-2-1-3-13(16)15(12,10-18)11-19/h13H,1-8,20H2 |
Clave InChI |
VTMMTIMMPSNWFI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C(C1)C(C(=C(O2)N)C#N)(C#N)C#N)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-(3-hydroxy-6-{[(3-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B14944143.png)
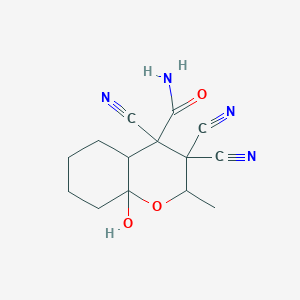
![Ethyl 4-({[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14944159.png)
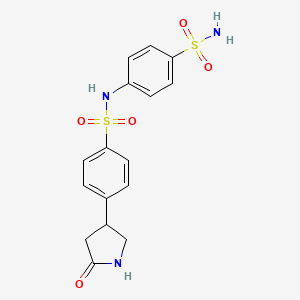
![ethyl 4-(4-chlorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B14944169.png)
![2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14944175.png)
![N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14944179.png)
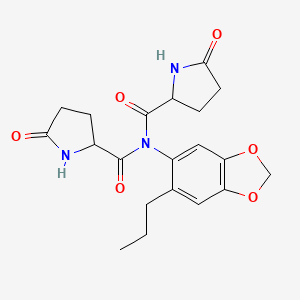
![3-cyclopropyl-N-[4-(dimethylcarbamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14944198.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944204.png)
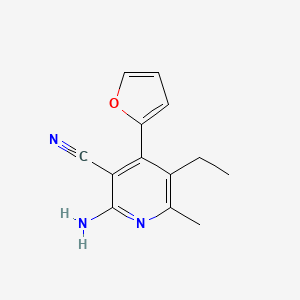
![2-Pyrazinecarboxamide, N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-](/img/structure/B14944213.png)
